molecular formula C18H21N3O B7528122 [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone

[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone

Cat. No. B7528122
M. Wt: 295.4 g/mol
InChI Key: UFOOWBJHSYCMRG-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone acts as an agonist for certain receptors in the body, including the nicotinic acetylcholine receptor. This means that it binds to these receptors and activates them, leading to downstream effects. The exact mechanism of action for [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is still being studied, but it is believed to involve changes in ion channel activity and intracellular signaling pathways.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These include changes in ion channel activity, alterations in neurotransmitter release, and modifications to intracellular signaling pathways. In addition, [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have effects on behavior and cognition in animal models.

Advantages and Limitations for Lab Experiments

[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is a useful tool for studying the function of certain receptors and proteins in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to using [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in experiments. For example, it may have off-target effects on other receptors or proteins, and its effects may be species-specific.

Future Directions

There are several potential future directions for research on [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is in the development of [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone-based drugs for the treatment of various diseases. Another area of interest is in further elucidating the mechanism of action of [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone and its effects on different receptors and signaling pathways. Additionally, [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone may be useful as a tool for studying the function of other proteins and receptors in the body.

Synthesis Methods

[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-(dimethylamino)benzaldehyde with 2-pyridinecarboxaldehyde, followed by the addition of a pyrrolidine reagent. This method has been described in detail in several scientific publications, including a 2017 article in the Journal of Organic Chemistry.

Scientific Research Applications

[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been studied for its potential applications in several areas of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been used as a tool to study the function of certain neurotransmitter receptors, such as the nicotinic acetylcholine receptor. In biochemistry, [3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been used to study the structure and function of proteins, including enzymes and ion channels.

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(2)15-8-5-7-14(13-15)18(22)21-12-6-10-17(21)16-9-3-4-11-19-16/h3-5,7-9,11,13,17H,6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOOWBJHSYCMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCC2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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